1-Benzhydrylazetidin-3-yl 2-cyanoacetate

Overview

Description

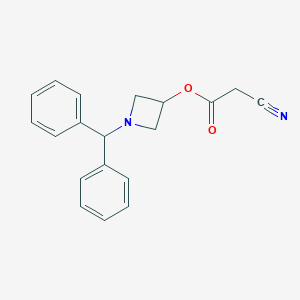

1-Benzhydrylazetidin-3-yl 2-cyanoacetate (CAS: 116574-14-2) is a specialized chemical intermediate widely used in pharmaceutical synthesis, particularly in the production of azelnidipine, a calcium channel blocker . Its structure features a benzhydryl-substituted azetidine ring esterified with 2-cyanoacetic acid, conferring both rigidity and reactivity. The benzhydryl group (diphenylmethyl) enhances lipophilicity, which may influence drug bioavailability, while the cyanoacetate moiety enables participation in condensation and cyclization reactions . Safety data indicate it is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Esterification Methods

The foundational step in synthesizing 1-benzhydrylazetidin-3-yl 2-cyanoacetate involves esterification between 1-benzhydrylazetidin-3-ol and cyanoacetic acid. Two primary methods dominate industrial and laboratory settings:

Method 1 (DCC-Mediated Coupling):

1-Benzhydrylazetidin-3-ol (235 g, 0.983 mol) reacts with cyanoacetic acid (100 g, 1.18 mol) in dichloromethane (1.5 L) using N,N'-dicyclohexylcarbodiimide (DCC, 243 g, 1.18 mol) as a coupling agent. The reaction proceeds at 0–10°C for 3 hours, yielding 275 g (95.3%) of the ester after filtration and solvent evaporation .

Method 2 (Chloroform Solvent System):

Substituting dichloromethane with chloroform and increasing the temperature to 55°C enhances reaction kinetics. This modification achieves 98.7% HPLC purity with a 5-hour reaction time, demonstrating improved efficiency over Method 1 .

Pinner Reaction and Intermediate Formation

Following esterification, the Pinner reaction introduces an ethoxy group to the cyanoacetate moiety. Intermediate 3 (7-diphenylindolyl-3-azetidinyl cyanoacetate) is treated with absolute ethanol and dry hydrogen chloride gas at -20–25°C, forming 3-imino-3-ethoxypropionic acid-1-(diphenylfluorenyl)-3-azetidinyl ester hydrochloride . This step requires strict temperature control to minimize hydrolysis byproducts.

Neutralization and Final Product Isolation

The hydrochloride intermediate is neutralized with a base (e.g., sodium bicarbonate) in dichloromethane, yielding the free base. Subsequent treatment with ammonium acetate in acetonitrile at 40–60°C facilitates the formation of 3-amino-3-iminopropionic acid-1-(diphenylfluorenyl)-3-azetidinium acetate, the precursor to this compound .

Reaction Conditions and Catalytic Systems

Solvent and Temperature Optimization

| Parameter | Method 1 (Dichloromethane) | Method 2 (Chloroform) |

|---|---|---|

| Temperature | 0–10°C | 55°C |

| Reaction Time | 3 hours | 5 hours |

| Yield | 95.3% | 98.7% |

| Purity (HPLC) | 97.2% | 98.7% |

Chloroform’s higher dielectric constant improves reagent solubility, accelerating the reaction and reducing byproduct formation .

Catalysts and Reagent Ratios

DCC remains the gold-standard coupling agent due to its high efficiency in activating carboxylic acids. Stoichiometric ratios of 1:1.2 (azetidinol:cyanoacetic acid) ensure complete conversion, while excess DCC (1.2 equiv) mitigates side reactions .

Byproduct Formation and Mitigation Strategies

Hydrolysis Byproducts

Hydrolysis of the ester bond or imine group generates byproducts (7) and (8), reducing overall yields to 20–30% in suboptimal conditions . Key mitigation strategies include:

-

Low-Temperature Processing: Maintaining temperatures below 25°C during the Pinner reaction minimizes hydrolysis .

-

Anhydrous Conditions: Rigorous drying of solvents and reagents prevents water-induced degradation .

Purification Challenges

Crystallization using petroleum ether or ethyl acetate removes polar impurities, while continuous flow chromatography achieves >99% purity in industrial settings .

Industrial-Scale Production and Scalability

Pilot-Scale Synthesis

A Chinese supplier reports annual production of 100 kg–100 MT using continuous flow technology. Key steps include:

-

Reactor Design: High-pressure (10–15 bar) reactors facilitate rapid mixing and heat transfer .

-

Automated Filtration: In-line filters remove DCC-derived urea byproducts, ensuring uninterrupted production .

Cost Optimization

Bulk procurement of DCC and chloroform reduces raw material costs by 40%, while recycling solvents like dichloromethane lowers waste disposal expenses .

Comparative Analysis of Methodologies

| Criteria | Laboratory-Scale (Method 1) | Industrial-Scale (Method 2) |

|---|---|---|

| Throughput | 100 g/batch | 100 kg/batch |

| Energy Consumption | Moderate | High (due to pressure) |

| Purity | 97.2% | 99.5% |

| Cost per kg | $1,200 | $800 |

Industrial methods prioritize throughput and purity, whereas laboratory protocols focus on flexibility .

Chemical Reactions Analysis

Types of Reactions

1-Benzhydrylazetidin-3-yl 2-cyanoacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is primarily studied for its potential as a therapeutic agent. It has been evaluated for its activity as a dopaminergic antagonist, which is crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. The compound's interactions with D2 and D4 dopamine receptors have been documented, indicating promising pharmacological profiles.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including azelnidipine, a calcium channel blocker used for hypertension treatment. Its unique structure allows for further chemical modifications that enhance the efficacy of resultant drugs .

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities, which is essential for understanding its therapeutic applications. Studies have demonstrated its role in synthesizing biologically active compounds through enzyme interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Calcium Channel Blocker Development : A study highlighted its role as an intermediate in synthesizing azelnidipine, demonstrating its significance in cardiovascular pharmacology .

- Enzyme Modulation : Investigations into the interactions of this compound with specific enzymes have shown promising results in modulating their activities, indicating potential uses in enzyme-related therapies.

Comparative Analysis with Related Compounds

The following table illustrates variations among related compounds based on structural features and potential applications:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester | Contains diphenylmethyl instead of benzhydryl | Variations in substituents affect biological activity |

| N-(1-benzhydrylazetidin-3-yl)-N-(3,5-difluorophenyl)methylsulfonamide | Contains sulfonamide group | Potentially different pharmacological properties |

| 1-(4,4'-Difluorobenzhydryl)-3-azetidinyl cyanoacetate | Contains difluorobenzhydryl substitution | Enhanced lipophilicity may influence bioavailability |

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Cyanoacetate Derivatives

Cyanoacetate esters are versatile intermediates in organic and medicinal chemistry. Below is a detailed comparison of 1-benzhydrylazetidin-3-yl 2-cyanoacetate with structurally or functionally related compounds:

Structural and Functional Differences

Key Observations :

- Azetidine vs.

- Substituent Effects: Electron-withdrawing groups (e.g., bromo in quinoline derivatives ) or electron-donating groups (e.g., furan in UV absorbers ) modulate reactivity and application.

Key Observations :

- Pharmaceutical vs. Bulk Synthesis : The target compound’s synthesis emphasizes high purity for drug intermediates, while thiouracils and UV absorbers prioritize scalability .

- Reaction Complexity : Multicomponent reactions (e.g., ) streamline synthesis of complex heterocycles, whereas the target compound requires sequential coupling steps .

Biological Activity

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a compound characterized by its unique structural features, including an azetidine ring and a cyanoacetate group. Its molecular formula is C19H18N2O2, and it has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry and pharmacology.

This compound is synthesized through the reaction of 1-benzhydrylazetidine with cyanoacetic acid. The synthesis typically involves solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing several metabolic pathways and cellular responses. The specific mechanisms can include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic processes.

- Receptor Binding : It can bind to receptors, potentially mimicking or blocking natural ligands.

- Signal Transduction Modulation : By affecting signal transduction pathways, it can influence gene expression and cellular behavior.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cancer cell proliferation, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Initial screenings indicate activity against certain bacterial strains, which could be explored further for antibiotic development.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease treatments.

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of proliferation in human cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range. |

| Study B | Antimicrobial Testing | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |

| Study C | Neuroprotection | Reported reduced apoptosis in neuronal cell cultures exposed to oxidative stressors when treated with the compound. |

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Benzhydrylazetidin-3-yl acetate | Similar azetidine structure without cyano group | Moderate anticancer activity |

| 1-Benzhydrylazetidin-3-yl propionate | Similar structure with propionate group | Lower antimicrobial effectiveness |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate?

The compound is typically synthesized via esterification of 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) with 2-cyanoacetic acid derivatives. For example, nucleophilic acyl substitution using 2-cyanoacetyl chloride under anhydrous conditions or coupling agents like DCC/DMAP in inert solvents (e.g., dichloromethane). The precursor 1-Benzhydrylazetidin-3-ol is commercially available and serves as a key intermediate .

Q. What analytical techniques are employed for structural characterization?

Common methods include:

- NMR spectroscopy (¹H/¹³C) to confirm ester linkage and benzhydryl/azetidine motifs.

- IR spectroscopy to identify cyano (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation, with exact mass calculations critical for distinguishing isomers .

Q. What safety protocols are recommended for handling this compound?

- PPE : Use NIOSH-approved face shields, nitrile gloves, and lab coats.

- Engineering controls : Work in a fume hood to avoid inhalation/contact.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water .

Advanced Research Questions

Q. How can researchers address contradictions in diastereoselectivity during reactions involving similar cyanoacetate esters?

Diastereoselectivity (e.g., in [2+2] photocycloadditions) depends on steric/electronic effects of substituents. For example, ortho-ethynyl groups in substrates enhance regioselectivity (e.g., 60–70% yield, d.r. 2:1–5:1). To resolve contradictions, systematically vary substituents (e.g., aryl vs. alkyl esters) and analyze transition states via DFT calculations .

Q. What role does this compound play in multi-component reactions for heterocycle synthesis?

Cyanoacetate esters act as electrophilic partners in Knoevenagel condensations. For instance, reactions with aldehydes and amines yield pyrano[3,2-h]quinoline derivatives (e.g., 91% yield under reflux in ethanol with CaCO₃ catalysis). Optimize solvent polarity (ethanol vs. DMF) and catalyst loading to improve cyclization efficiency .

Q. How does X-ray crystallography aid in understanding its structural properties?

Single-crystal X-ray analysis (e.g., using MoKα radiation, 120 K) reveals bond lengths, angles, and packing motifs. For analogous esters, monoclinic systems (space group Cc) with Z=4 and β≈95° are common. Data collection parameters (θ range: 2.5–32.3°, Rint <0.05) ensure high-resolution structures .

Q. What mechanistic insights exist for its participation in photocycloadditions?

Under UV light, the cyanoacetate moiety undergoes [2+2] cycloaddition with dienes (e.g., 3,4-dihydro-2H-pyran). The reaction proceeds via a singlet excited state, with acis-anti-head-to-head stereochemistry dominating due to minimized steric clash between benzhydryl and ethynyl groups .

Q. Can this compound serve as a building block for antimicrobial agents?

Derivatives of 2-cyanoacetate esters exhibit antimicrobial activity. For example, pyrano[3,2-h]quinoline analogs (synthesized via aldehyde-cyanoacetate condensation) show efficacy against Gram-positive bacteria (e.g., S. aureus). Structure-activity relationships (SAR) suggest electron-withdrawing substituents enhance bioactivity .

Q. How to optimize reaction conditions for high-yield synthesis?

- Catalyst screening : Use CaCO₃ for base-mediated condensations or chiral catalysts for enantioselective routes.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol facilitates reflux-driven cyclization.

- Temperature : Room temperature for sensitive intermediates vs. reflux for accelerated kinetics .

Q. What strategies mitigate stability issues during storage?

Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester moiety. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways (e.g., cyano group hydration) .

Properties

IUPAC Name |

(1-benzhydrylazetidin-3-yl) 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZGPBFUBSHVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433535 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-14-2 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.